1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-ethyl-1-methyl-2,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(2)10-7-5-4-6-9(10)8-11(14)13-12/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
TXBLEGKARLIRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2CC(=O)N1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Alkenyl Benzamides
A patent (CN107778238B) describes a transition metal-free method using 2-alkenyl benzamides as precursors. Under nitrogen protection, heating with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–150°C induces intramolecular cyclization to form 3,4-dihydroisoquinolin-1-ones. For example:
This method achieves yields >70% for analogs, though specific data for the 1-ethyl-1-methyl variant are unavailable.
Nitromethyl Alkylation Followed by Reduction
The RSC publication (Supporting Information for D3RA00378G) outlines a route to 1-substituted dihydroisoquinolinones via nitromethyl intermediates. For instance, 2-methyl-1-(nitromethyl)-1,2-dihydroisoquinolin-3(4H)-one (6g) is synthesized in 80% yield by reacting 2-methylbenzamide with nitromethane under basic conditions. Subsequent reduction of the nitro group could introduce ethyl or methyl substituents, though this remains hypothetical for the target compound.
Proposed Synthesis of 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one
Method A: Base-Mediated Cyclization
Procedure :
-
Starting Material : 2-(1-Ethyl-1-methylprop-1-en-1-yl)benzamide.
-
Conditions :
-
Solvent: DMF (5 mL/mmol)
-
Base: K₂CO₃ (1.5 equiv)
-
Temperature: 120°C, 12 h under N₂.
-
-
Workup : Cool, dilute with H₂O, extract with EtOAc, and purify via column chromatography (Hexane/EtOAC 7:3).
Expected Outcome :
Method B: Condensation of Phenylethylamines
Procedure :
-
Starting Material : N-Ethyl-N-methyl-2-phenylethylamine.
-
Oxidation : Treat with MnO₂ in CH₂Cl₂ to form the imine intermediate.
Challenges :
-
Low regioselectivity for the 1-ethyl-1-methyl substitution pattern.
-
Requires rigorous purification to isolate the desired product.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a dihydroisoquinoline core. This framework is pivotal for its biological activity. Synthesis methods often involve multi-step reactions that yield various derivatives with enhanced properties. For instance, one study synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives through the Castagnoli–Cushman reaction, which demonstrated significant biological activity against plant pathogens like Pythium recalcitrans .
Anticonvulsant Activity
Research has indicated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit anticonvulsant properties. In a study assessing various substituted isoquinolines, certain compounds showed significant protective effects in animal models against seizures induced by maximal electroshock (MES) tests . This suggests that these compounds may be promising candidates for anticonvulsant medications.
Antitumor Activity
The compound's derivatives have also been investigated for their anticancer potential. One notable study highlighted a compound featuring a related isoquinoline core that exhibited potent antiproliferative activity against MV4:11 cells, a model for acute myeloid leukemia . The binding affinity of these compounds to specific protein targets was shown to correlate with their cytotoxic effects.
Cognitive and Neurological Disorders
The therapeutic implications of 1-ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one extend to neuropsychiatric disorders. Compounds derived from this class have been identified as modulators of the histamine H3 receptor, which plays a role in cognitive functions and disorders such as schizophrenia and ADHD . These findings indicate potential applications in treating cognitive impairments associated with various neurological conditions.
Case Study: Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of isoquinoline derivatives. For example, one research project synthesized multiple 3,4-dihydroisoquinolin-1(2H)-one derivatives and assessed their activity against various microbial strains. The results indicated that certain derivatives possessed significant antibacterial properties, making them candidates for developing new antimicrobial agents .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on 3,4-dihydroisoquinolin-1(2H)-one derivatives to understand the structural features contributing to their biological activities. By employing three-dimensional quantitative structure–activity relationship (3D-QSAR) modeling, researchers identified critical functional groups necessary for enhancing activity against specific targets . This approach aids in rational drug design by providing insights into how modifications can improve efficacy.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Alkyl groups (ethyl/methyl) at the 1-position improve metabolic stability, while electron-withdrawing groups (e.g., bromo at 7-position) enhance electrophilic reactivity .
- Synthetic Complexity : Multistep synthesis (e.g., MCRs followed by hydrolysis) often results in lower yields (e.g., 19% for [18F]FTPQ) compared to direct alkylation/acylation (43–72.9%) .
Pharmacological and Physicochemical Comparison
Table 2: Bioactivity and Physicochemical Properties
Key Findings :
- Bioactivity: Nitro and amino derivatives (e.g., 6-nitro and 6-amino) show potent acetylcholinesterase (AChE) inhibition (IC50 ~1.2 µM), while benzoyl derivatives target β-secretase .
Biological Activity
1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including its effects on various biological targets, synthesis methods, and structure-activity relationships (SAR).
Synthesis and Structural Insights
The synthesis of this compound typically involves the Castagnoli–Cushman reaction, which has been used to create various derivatives with potential biological activity. The structural framework of the compound allows for modifications that can enhance its efficacy against specific biological targets. For example, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have shown promising results as antioomycete agents against Pythium recalcitrans, indicating the importance of the C4-carboxyl group and other structural elements for activity .
Anticholinesterase Activity
Research has highlighted the compound's role as a selective butyrylcholinesterase (BChE) inhibitor. In vitro studies demonstrated that certain derivatives exhibited improved BChE inhibitory activity compared to acetylcholinesterase (AChE), suggesting a potential application in treating neurodegenerative diseases like Alzheimer's . The binding modes of these compounds were explored through molecular docking studies, revealing interactions at both the catalytic active site and peripheral anionic site of BChE.
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative properties. In particular, a derivative featuring a similar core structure was found to inhibit WDR5 WIN-site with a binding affinity below the detection limit and showed significant antiproliferative activity in MV4:11 cells (GI50 = 38 nM) . This highlights the potential of this compound in cancer therapy.
Neuroprotective Properties
In neuroblastoma cell models, certain derivatives demonstrated protective effects against Aβ1–42-induced toxicity. These compounds significantly increased cell viability compared to untreated controls, suggesting their potential as neuroprotective agents . This activity is particularly relevant in the context of developing treatments for Alzheimer's disease.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the isoquinoline scaffold can enhance biological activity. For instance, substituents at C-6 and C-7 have been shown to influence BChE inhibitory activity and selectivity . The findings suggest that careful structural optimization can lead to more potent derivatives.
Case Studies
Several case studies have documented the synthesis and biological evaluation of 3,4-dihydroisoquinolin derivatives:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Compound 9 | BChE Inhibition | 2.68 μM | |
| Compound 23 | Neuroprotection (against Aβ toxicity) | Not specified | |
| Compound 3 | Antiproliferative (WDR5 inhibition) | GI50 = 38 nM |
These studies illustrate the diverse biological activities associated with this class of compounds and underscore the importance of further research into their mechanisms of action.
Q & A
Q. Basic Research Focus
- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.2 ppm) and alkyl/ether groups (δ 3.5–4.6 ppm). For example, the ethyl-methyl group in the target compound shows distinct splitting patterns .
- HRMS : Confirm molecular formulas (e.g., C₁₂H₁₅NO requires m/z 189.1154 [M+H⁺]) .
Advanced Research Focus : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives like 2-(3-methylbenzoyl) or 2-(2-methoxybenzoyl) analogs . Cross-validate with X-ray crystallography if crystalline solids are obtained.
What strategies address contradictions in bioactivity data across dihydroisoquinolinone derivatives?
Q. Advanced Research Focus
- Structural Confirmation : Re-analyze disputed compounds using HRMS and NMR to rule out synthesis errors (e.g., misassignment of nitro vs. amino groups) .
- Bioassay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell lines (e.g., SH-SY5Y for acetylcholinesterase inhibition) to ensure reproducibility .
- Meta-Analysis : Compare IC₅₀ values across studies; outliers may indicate unaccounted stereochemistry or impurities .
How can computational modeling guide the design of dihydroisoquinolinone-based acetylcholinesterase inhibitors?
Q. Advanced Research Focus
- Docking Studies : Use software like AutoDock Vina to predict binding modes with acetylcholinesterase (PDB ID: 4EY7). Prioritize derivatives with strong π-π stacking (e.g., benzoyl-substituted analogs) .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories; focus on residues Trp286 and Glu202 for hydrogen bonding .
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with inhibitory activity .
What theoretical frameworks underpin structure-activity relationship (SAR) studies for this compound class?
Q. Basic Research Focus
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the carbonyl, improving enzyme inhibition .
- Steric Effects : Bulky substituents (e.g., 3-methylbenzoyl) may hinder binding in constrained active sites .
Advanced Research Focus : Apply frontier molecular orbital (FMO) theory to predict reactivity sites. For example, HOMO localization on the dihydroisoquinolinone ring suggests nucleophilic attack susceptibility .
How can factorial design optimize reaction conditions for scaled-up synthesis?
Q. Advanced Research Focus
- Variables : Test temperature (60–100°C), catalyst loading (5–15 mol% DMAP), and solvent (dioxane vs. THF) .
- Response Surface Methodology (RSM) : Maximize yield (%) and purity (HPLC area%) using a central composite design. For example, optimal conditions may involve 80°C, 10 mol% DMAP, and anhydrous dioxane .
What enzymatic resolution methods are applicable to chiral dihydroisoquinolinone derivatives?
Q. Advanced Research Focus
- Lipase-Catalyzed Acetylation : Use Candida antarctica lipase B (CAL-B) to resolve racemic 4-aryl derivatives. Monitor enantiomeric excess (ee) via chiral HPLC .
- Kinetic Resolution : Optimize reaction time (24–48 hours) and acyl donor (vinyl acetate) to achieve >90% ee for (S)-enantiomers .
How do solvent polarity and pH influence the stability of dihydroisoquinolinone derivatives?
Q. Basic Research Focus
- Stability Assay : Incubate compounds in buffers (pH 4–10) and solvents (water, ethanol, DMSO) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Findings : Neutral pH (7.4) and aprotic solvents (DMSO) maximize stability; acidic conditions promote ring-opening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
